molecular formula C11H10N2O2 B8466741 8-Acetylaminocarbostyril

8-Acetylaminocarbostyril

Cat. No. B8466741
M. Wt: 202.21 g/mol
InChI Key: DACCAZYFGKHWPY-UHFFFAOYSA-N
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Patent
US04415572

Procedure details

8-Acetylaminocarbostyril (15.0 g, 74.2 mols) was suspended in 300 ml of dioxane. After adding 2.0 g of 10% palladium-carbon, the suspension was subjected to catalytic reduction at 70° to 80° C. under atmospheric pressure. After completion of reaction, the catalyst was removed by filtration and the solvent was distilled off under reduced pressure to give 14.3 g of 8-acetylamino-3,4-dihydrocarbostyril.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH:11]=[CH:10]2)(=[O:3])[CH3:2]>O1CCOCC1.[C].[Pd]>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH2:11][CH2:10]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC=C2C=CC(NC12)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic reduction at 70° to 80° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC=C2CCC(NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.